molecular formula C9H7BrO B15487478 3-Phenylprop-2-enoyl bromide CAS No. 10500-28-4

3-Phenylprop-2-enoyl bromide

Cat. No.: B15487478
CAS No.: 10500-28-4
M. Wt: 211.05 g/mol
InChI Key: PHCDQOGLUIFYII-UHFFFAOYSA-N
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Description

3-Phenylprop-2-enoyl bromide is a chemical reagent belonging to the cinnamoyl halide family, which features an α,β-unsaturated carbonyl system. This reactive acyl bromide is a valuable synthetic intermediate in medicinal chemistry, particularly for the synthesis of novel compounds with potential antiproliferative activity. Its structure is closely related to cinnamoyl chloride, a known precursor used in the synthesis of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides . Such derivatives have been demonstrated to act as antitubulin agents, inhibiting tubulin polymerization and disrupting the cell cycle, leading to evaluated antiproliferative effects across a panel of cancer cell lines, including leukemia, non-small cell lung, colon, and melanoma cancers . Researchers utilize this acyl halide to form amide bonds with various anilines and benzamides, enabling the creation of a library of compounds for structure-activity relationship (SAR) studies . The compound is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

10500-28-4

Molecular Formula

C9H7BrO

Molecular Weight

211.05 g/mol

IUPAC Name

3-phenylprop-2-enoyl bromide

InChI

InChI=1S/C9H7BrO/c10-9(11)7-6-8-4-2-1-3-5-8/h1-7H

InChI Key

PHCDQOGLUIFYII-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)Br

Origin of Product

United States

Reactivity and Mechanistic Investigations of 3 Phenylprop 2 Enoyl Bromide

Nucleophilic Acylation Reactions

The electrophilic nature of the carbonyl carbon in 3-phenylprop-2-enoyl bromide makes it a prime target for nucleophilic attack. This reactivity is harnessed in the synthesis of a diverse array of compounds, including esters, amides, hydrazides, and ketones.

Formation of Esters

3-Phenylprop-2-enoyl bromide readily reacts with alcohols to form the corresponding cinnamyl esters. This transformation is a standard method for introducing the cinnamoyl group into molecules. nih.govnih.gov A general method for this esterification involves the reaction of cinnamoyl bromide with an alcohol, often in the presence of a base to neutralize the hydrogen bromide byproduct. nih.gov

A greener approach to synthesizing (E)-cinnamate derivatives utilizes a modified Steglich esterification of (E)-cinnamic acid. nih.gov This method employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) as a coupling agent in acetonitrile (B52724), providing good yields with mild heating. nih.gov While this method starts from cinnamic acid, the reactivity principle of forming an ester bond is analogous to the reaction of the acyl bromide.

The following table summarizes the synthesis of various cinnamyl esters from the corresponding alcohols.

AlcoholProduct
Aliphatic Alcohols (1° and 2°)Aliphatic (E)-cinnamates
Benzylic AlcoholsBenzylic (E)-cinnamates
Allylic AlcoholsAllylic (E)-cinnamates
PhenolsPhenyl (E)-cinnamates

This table is based on the types of alcohols successfully used in Steglich esterification of (E)-cinnamic acid, a reaction analogous to ester formation from 3-phenylprop-2-enoyl bromide. nih.gov

Amidation and Hydrazide Synthesis

The reaction of 3-phenylprop-2-enoyl bromide with amines or hydrazines provides a direct route to cinnamoyl amides and hydrazides, respectively. These functional groups are present in many biologically active molecules. nih.govnih.gov

Amidation is typically achieved by treating 3-phenylprop-2-enoyl bromide with a primary or secondary amine. nih.govgoogle.com The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the carbonyl carbon, leading to the displacement of the bromide ion. For instance, the reaction of trans-3-bromo-cinnamoyl chloride with isopropylamine (B41738) in toluene (B28343) and ether yields the corresponding N-isopropyl amide. google.com Similarly, a series of 3'-difluoromethyl-4'-methoxycinnamoyl amides were synthesized from the corresponding cinnamoyl fluoride (B91410) by reaction with various amines. nih.gov

Hydrazide synthesis follows a similar mechanistic pathway, with hydrazine (B178648) or its derivatives acting as the nucleophile. researchgate.netresearchgate.net A one-pot method for converting cinnamic acids to cinnamoyl hydrazides involves the in-situ formation of an N-acylbenzotriazole intermediate, which is then subjected to hydrazinolysis. researchgate.net This method has been shown to be efficient for a variety of substituted cinnamic acids. researchgate.net The direct reaction of a cinnamoyl chloride with hydrazine hydrate (B1144303) is also a viable method for preparing cinnamoyl hydrazides. rasayanjournal.co.in

The table below presents examples of amines and hydrazines used in these reactions.

NucleophileProduct
IsopropylamineN-isopropyl-3-bromocinnamamide
EthylamineN-ethyl-3-bromocinnamamide
Various primary and secondary amines3'-difluoromethyl-4'-methoxycinnamoyl amides
Hydrazine hydrateCinnamohydrazide

This table provides examples of nucleophiles reacted with cinnamoyl halides to form amides and hydrazides. nih.govgoogle.comrasayanjournal.co.in

Formation of Ketones and β-Diketones (e.g., Chalcones and Analogues)

3-Phenylprop-2-enoyl bromide is a key precursor for the synthesis of ketones, particularly chalcones and their analogues, which are 1,3-diphenyl-2-propen-1-ones. nih.govacs.org These compounds are of significant interest due to their broad range of biological activities. nih.gov

One of the primary methods for synthesizing chalcones from 3-phenylprop-2-enoyl bromide is the Friedel-Crafts acylation. ekb.eg In this reaction, an aromatic compound reacts with the acyl bromide in the presence of a Lewis acid catalyst, such as aluminum chloride, to form a ketone. ekb.eg This method was used early on for the synthesis of chalcones from cinnamoyl chloride and various aromatic ethers. ekb.eg

Another important route to chalcones involves the Suzuki-Miyaura cross-coupling reaction. nih.govacs.org This palladium-catalyzed reaction couples 3-phenylprop-2-enoyl bromide (or the corresponding chloride) with a phenylboronic acid to form the chalcone (B49325) structure. nih.govacs.org

The synthesis of β-diketones can be achieved through various methods, including the Claisen condensation of an ester with a ketone. ijpras.comnih.gov While not a direct reaction of 3-phenylprop-2-enoyl bromide, the resulting β-diketone structure is analogous to what could be formed from acylation of a ketone enolate with cinnamoyl bromide. The formation of β-diketones is a crucial step in the synthesis of many heterocyclic compounds. ijpras.com

The following table highlights different synthetic approaches to ketones and related structures using cinnamoyl halides.

Reaction TypeReactantsProduct
Friedel-Crafts Acylation3-Phenylprop-2-enoyl halide, Aromatic ether, AlCl₃Chalcone
Suzuki-Miyaura Coupling3-Phenylprop-2-enoyl halide, Phenylboronic acid, Pd catalystChalcone
Reaction with Organometallics3-Phenylprop-2-enoyl halide, Organometallic reagent (e.g., Grignard)Tertiary alcohol (after workup)

This table summarizes key reactions of cinnamoyl halides for the synthesis of ketones and related compounds. acs.orgekb.eglibretexts.org

Carbon-Carbon Bond Forming Reactions

Beyond its role in acylation, the α,β-unsaturated nature of 3-phenylprop-2-enoyl bromide allows it to participate in various carbon-carbon bond-forming reactions, expanding its synthetic utility.

Organometallic Cross-Coupling Reactions (e.g., Copper-Catalyzed Domino Reactions)

Organometallic cross-coupling reactions are powerful tools for constructing carbon-carbon bonds. libretexts.orgyoutube.com While palladium catalysis is common for reactions like the Suzuki and Heck couplings, copper-catalyzed reactions also play a significant role. libretexts.orgtsijournals.com Gilman reagents (lithium dialkylcuprates) are known to couple with organohalides. libretexts.org Although specific examples of copper-catalyzed domino reactions involving 3-phenylprop-2-enoyl bromide are not extensively detailed in the provided context, the principles of organometallic cross-coupling suggest its potential as a substrate in such transformations. The reaction would likely involve the formation of a new carbon-carbon bond at the carbonyl carbon or potentially at the β-position of the unsaturated system.

Baylis-Hillman Related Transformations Involving α,β-Unsaturated Systems

The Baylis-Hillman reaction is a carbon-carbon bond-forming reaction between an aldehyde and an activated alkene, typically catalyzed by a nucleophilic amine or phosphine. The adducts of this reaction, which are allylic alcohols, can be converted into cinnamyl alcohol derivatives. koreascience.kr While 3-phenylprop-2-enoyl bromide itself is not a typical substrate for the Baylis-Hillman reaction, its α,β-unsaturated system is a key feature of the reactants in this transformation. The reactivity of this system is central to the synthetic utility of cinnamoyl derivatives. For instance, Baylis-Hillman adducts can be transformed into cinnamyl acetates, which can then be hydrolyzed to the corresponding cinnamyl alcohols. koreascience.kr This highlights the importance of the underlying α,β-unsaturated carbonyl framework in facilitating complex molecular constructions.

Electrophilic Additions and Substitutions

The reactivity of 3-phenylprop-2-enoyl bromide is characterized by the presence of two key functional groups amenable to electrophilic attack: the aromatic phenyl ring and the carbon-carbon double bond. These sites exhibit distinct reactivity based on their electronic properties.

Electrophilic Aromatic Substitution: The phenyl ring can undergo electrophilic aromatic substitution (EAS). The 3-phenylprop-2-enoyl group acts as an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack and directs incoming electrophiles to the meta position. This is because the deactivating nature of the substituent decreases the electron density at the ortho and para positions more than at the meta position. Common EAS reactions include nitration, halogenation, and Friedel-Crafts reactions, which require a catalyst to proceed due to the deactivated nature of the ring. rsc.orgnih.gov The general mechanism involves the attack of the aromatic π-electrons on a strong electrophile (E+), forming a resonance-stabilized carbocation known as an arenium ion or sigma complex. rsc.orgresearchgate.net A subsequent deprotonation step restores the aromaticity of the ring, yielding the substituted product. researchgate.net For the bromination of benzene, a catalyst like iron(III) bromide (FeBr₃) is necessary to polarize the bromine molecule, making it a more potent electrophile. masterorganicchemistry.com

Electrophilic Addition to the Alkene: The carbon-carbon double bond in the propenoyl moiety can undergo electrophilic addition reactions. nih.gov In this reaction, the π-bond of the alkene attacks an electrophile (such as HBr or Br₂), breaking to form two new sigma bonds. nih.gov The reaction typically proceeds through a carbocation intermediate. The stability of this carbocation determines the regioselectivity of the addition (Markovnikov's rule). For 3-phenylprop-2-enoyl bromide, the addition of an electrophile to the double bond would lead to a carbocation. The position of this carbocation is influenced by the competing electronic effects of the phenyl group (which can stabilize a positive charge at the β-carbon through resonance) and the electron-withdrawing carbonyl bromide group (which destabilizes a positive charge at the α-carbon). This makes the β-carbon the more likely site for initial electrophilic attack.

Radical Processes and Electron Transfer Reactions

Electrochemical Reduction Pathways: Generation of Carbanions and Radicals

The electrochemical reduction of cinnamoyl systems, which are structurally analogous to 3-phenylprop-2-enoyl bromide, provides significant insight into the radical and carbanionic pathways of these molecules. The direct reduction of cinnamyl bromide at carbon cathodes in acetonitrile can generate either carbanion or radical intermediates, depending on the applied potential. researchgate.net

At a less negative potential (e.g., -1.35 V vs. SCE for cinnamyl bromide), the process is dominated by the formation of radical intermediates. researchgate.net These radicals can subsequently dimerize or react with other species present in the medium. For instance, in the presence of nitric oxide (NO), the electrogenerated cinnamyl radicals can couple with NO to yield a variety of products including cinnamaldehyde (B126680) oxime and isoxazoline (B3343090) derivatives. researchgate.net

Conversely, at a more negative reduction potential (e.g., -1.85 V vs. SCE), the formation of carbanions becomes the predominant pathway. researchgate.net These carbanions are strong nucleophiles and can be trapped by electrophiles or proton donors present in the solution. For example, the addition of a proton donor like diethyl malonate significantly alters the product distribution, favoring the formation of the trapped adduct and reducing the amount of dimer product. researchgate.net

The table below summarizes the product distribution for the electrochemical reduction of cinnamyl bromide, illustrating the potential-dependent generation of radicals versus carbanions. researchgate.net

Reduction Potential (V vs. SCE)Proton Donor (DEM)Dimer Yield (%)β-Methylstyrene Yield (%)Trap Adduct Yield (%)Predominant Intermediate
-1.35Absent~45~50Radical
-1.35Present~45~5Small AmountRadical
-1.85Absent~45~50Carbanion/Radical
-1.85PresentGreatly DecreasedIncreased36Carbanion

Radical Cyclization and Functionalization

The propenoyl moiety is a viable scaffold for radical cyclization reactions, a powerful method for constructing carbocyclic and heterocyclic ring systems. While specific examples for 3-phenylprop-2-enoyl bromide are not prevalent, related structures demonstrate the principle. For instance, 2-(phenylseleno)prop-2-enenitrile has been used as a three-carbon unit in a sequence involving radical ring closure to generate carbocycles. semanticscholar.org This type of transformation typically involves the generation of a radical which then adds intramolecularly to a tethered π-system. The 3-phenylprop-2-enoyl framework could be incorporated into a molecule with a suitably positioned radical precursor and acceptor to undergo similar cyclization reactions, leading to complex molecular architectures.

Cycloaddition Reactions (e.g., [3+2] Cycloadditions)

The electron-deficient alkene in the 3-phenylprop-2-enoyl moiety makes it an excellent candidate to participate as a dipolarophile in cycloaddition reactions, particularly [3+2] cycloadditions. These reactions are a class of pericyclic reactions involving a 3-atom dipole and a 2-atom dipolarophile to form a five-membered ring. nih.gov

Common dipoles used in [3+2] cycloadditions include nitrones, azides, and nitrile oxides. nih.gov The reaction of 3-phenylprop-2-enoyl bromide with such a dipole would be expected to proceed with high regioselectivity, governed by the electronic and steric properties of both the dipole and the dipolarophile. For example, research on [3+2] cycloadditions between diarylnitrones and 3,3,3-tribromo-1-nitroprop-1-ene, another electron-deficient alkene, showed that the reactions proceed with full regio- and stereoselectivity to yield 4-nitroisoxazolidines. ku.edu This suggests that the 3-phenylprop-2-enoyl system would likewise be a reactive and selective partner in such cycloadditions, providing a route to highly functionalized five-membered heterocyclic rings. The presence of both a phenyl group and a carbonyl group on the alkene influences its electronic nature and can direct the stereochemical outcome of the cycloaddition.

Applications of 3 Phenylprop 2 Enoyl Bromide in Complex Organic Synthesis

Functionalization of Macrocyclic Systems (e.g., Cyclodextrin (B1172386) Derivatives)

The modification of macrocycles, such as cyclodextrins, is a significant area of research due to the potential of these modified structures in drug delivery, catalysis, and molecular recognition. 3-Phenylprop-2-enoyl bromide, and its close structural analogs, serve as effective reagents for the covalent functionalization of cyclodextrins.

Cyclodextrins are cyclic oligosaccharides composed of glucopyranose units, presenting primary and secondary hydroxyl groups on their rims that are available for chemical modification. The reaction of acyl halides, like 3-phenylprop-2-enoyl bromide, with these hydroxyl groups leads to the formation of ester linkages, thereby tethering the cinnamoyl moiety to the cyclodextrin scaffold.

A notable example, while not using the bromide directly, involves the reaction of cinnamoyl chloride with β-cyclodextrin, which has been shown to yield mono-6-O-cinnamoyl-β-cyclodextrin. nih.gov This highlights the feasibility of acylating the primary hydroxyl groups of cyclodextrins with cinnamoyl derivatives. A similar reaction has been demonstrated with cinnamyl bromide, which, in the presence of a base, reacts with β-cyclodextrin to yield 3-O-cinnamyl-β-cyclodextrin, showcasing the reactivity of the cinnamyl system towards cyclodextrin functionalization. aip.org The general strategy often involves the use of a base to deprotonate the cyclodextrin hydroxyl groups, increasing their nucleophilicity towards the electrophilic acyl bromide.

The resulting cinnamoyl-functionalized cyclodextrins exhibit modified properties, such as altered solubility and the potential for further chemical transformations via the appended phenylprop-2-enoyl group. For instance, the double bond in the cinnamoyl group can participate in various addition reactions, allowing for the attachment of other functional molecules.

Table 1: Examples of Cyclodextrin Functionalization with Cinnamoyl and Related Moieties

Cyclodextrin Reagent Product Reference
β-Cyclodextrin Cinnamoyl chloride Mono-6-O-cinnamoyl-β-cyclodextrin nih.gov
β-Cyclodextrin Cinnamyl bromide 3-O-Cinnamyl-β-cyclodextrin aip.org

Integration into Cascade and Multicomponent Reaction Sequences

The unique combination of reactive sites in 3-phenylprop-2-enoyl bromide makes it an attractive component for designing cascade and multicomponent reactions (MCRs), which are highly efficient processes for the synthesis of complex molecules in a single operation.

Cascade Reactions:

A cascade reaction, also known as a tandem or domino reaction, involves a sequence of intramolecular reactions where the product of the first reaction is the substrate for the next. A study on the synthesis of oxazolidin-2-imines utilized a derivative, (Z)-2-bromo-3-phenylprop-2-en-1-ol, in a cascade nucleophilic attack/addition cyclization reaction with diphenyl carbodiimides. nih.gov This reaction proceeds without a transition-metal catalyst and demonstrates how the bromo-alkene functionality, also present in 3-phenylprop-2-enoyl bromide, can initiate a cascade sequence to form heterocyclic structures. nih.gov The electrophilic nature of the acyl bromide in 3-phenylprop-2-enoyl bromide could similarly trigger a cascade by reacting with a suitable nucleophile, followed by intramolecular reactions involving the α,β-unsaturated system.

Multicomponent Reactions:

Multicomponent reactions (MCRs) are one-pot processes where three or more reactants combine to form a single product that incorporates all or most of the atoms of the starting materials. nih.gov While direct examples of 3-phenylprop-2-enoyl bromide in well-known MCRs like the Ugi or Passerini reactions are not extensively documented, its structural precursor, cinnamaldehyde (B126680), is a known participant in the Biginelli reaction.

The Biginelli reaction is a three-component condensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) to produce dihydropyrimidinones. wikipedia.org Cinnamaldehyde has been successfully employed in this reaction to synthesize dihydropyrimidine (B8664642) derivatives. aip.org This demonstrates the compatibility of the cinnamoyl scaffold within a multicomponent reaction framework. Given that 3-phenylprop-2-enoyl bromide can be readily converted to cinnamaldehyde, it serves as a synthetic equivalent in the planning of MCRs.

Table 2: Examples of Related Compounds in Cascade and Multicomponent Reactions

Reaction Type Key Reactant Product Type Reference
Cascade Reaction (Z)-2-bromo-3-phenylprop-2-en-1-ol Oxazolidin-2-imines nih.gov
Multicomponent Reaction (Biginelli) Cinnamaldehyde Dihydropyrimidinones aip.org

Precursor to Polymerizable Monomers

3-Phenylprop-2-enoyl bromide can serve as a valuable precursor for the synthesis of polymerizable monomers, particularly those containing the photoreactive cinnamoyl group. The resulting polymers have potential applications in photo-crosslinkable materials and photolithography.

A common strategy involves the conversion of the acyl bromide to an ester with a polymerizable functional group, such as a methacrylate (B99206). For instance, cinnamyl alcohol, which can be derived from cinnamic acid, can be reacted with methacryloyl chloride to produce cinnamyl methacrylate (CMA). organic-chemistry.orgorganic-chemistry.org This monomer can then undergo free-radical polymerization to yield poly(cinnamyl methacrylate). organic-chemistry.orgorganic-chemistry.org

The polymerization of CMA, often in copolymerization with other monomers like ethyl methacrylate (EMA), has been studied to determine the reactivity ratios of the monomers. organic-chemistry.org The resulting copolymers incorporate the cinnamoyl moiety as a pendant group, which can undergo [2+2] cycloaddition upon exposure to UV light, leading to cross-linking of the polymer chains. This property is highly desirable for creating photoresists and other light-sensitive materials.

Table 3: Polymerization Data for Cinnamyl Methacrylate (CMA)

Monomer Comonomer Polymerization Method Key Finding Reference
Cinnamyl methacrylate (CMA) Ethyl methacrylate (EMA) Free-radical copolymerization Determination of monomer reactivity ratios organic-chemistry.org
Cinnamyl methacrylate (CMA) - Homopolymerization Synthesis of poly(cinnamyl methacrylate) organic-chemistry.org

The synthesis of such monomers from 3-phenylprop-2-enoyl bromide would involve a reaction with a suitable hydroxy-functionalized monomer, such as 2-hydroxyethyl methacrylate (HEMA). The high reactivity of the acyl bromide would facilitate an efficient esterification reaction, yielding a methacrylate monomer with a pendant cinnamoyl group, ready for subsequent polymerization.

Advanced Spectroscopic and Structural Analysis in Research Contexts

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Characterization

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of chemical compounds by providing a highly accurate measurement of their mass-to-charge ratio (m/z). This precision allows for the determination of a molecule's elemental formula. For 3-Phenylprop-2-enoyl bromide (C₉H₇BrO), HRMS can distinguish its exact mass from other compounds with the same nominal mass but different elemental compositions.

While direct HRMS data for the unstable 3-Phenylprop-2-enoyl bromide is scarce in literature, the technique is routinely applied to its more stable derivatives, such as amides and esters. For instance, in the characterization of novel cinnamoyl-based compounds, HRMS is used to confirm the final structure by matching the experimentally measured mass with the theoretically calculated exact mass. An example includes the HRMS analysis of (2E)-3-phenyl-N-[2-{2-{2-[(2E)-3-phenylprop-2-enamido]ethoxy)ethyl]prop-2-enamide, where the observed mass for the [M+H]⁺ ion was 409.2139, closely matching the calculated mass of 409.2127, thereby confirming its elemental formula of C₂₄H₂₈N₂O₄. rsc.org This level of accuracy is crucial for confirming the successful synthesis of target molecules and for identifying unknown products and impurities.

Table 1: Calculated Mass Properties for Cinnamoyl Bromide

Property Value Source
Molecular Formula C₉H₇BrO
Molecular Weight 211.05 g/mol

| Exact Mass | 209.9680 Da | evitachem.com |

This table is generated based on the known molecular formula of the compound.

Two-Dimensional Nuclear Magnetic Resonance (2D NMR) Spectroscopy for Connectivity and Stereochemical Assignment

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful method for elucidating the complex structures of organic molecules. Techniques like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are vital for establishing the connectivity of atoms within a molecule like 3-Phenylprop-2-enoyl bromide.

COSY (¹H-¹H Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For cinnamoyl bromide, a COSY spectrum would show a correlation between the vinyl protons (H-α and H-β), confirming their adjacency.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons directly to the carbon atoms they are attached to, providing a map of one-bond C-H connections. columbia.edu

Table 2: Expected 2D NMR Correlations for 3-Phenylprop-2-enoyl bromide

Proton Key HMBC Correlations (to Carbon) Key COSY Correlations (to Proton)
H-α Carbonyl (C=O), C-β, Phenyl C1 H-β
H-β Carbonyl (C=O), C-α, Phenyl C1 H-α

| Phenyl Protons | Phenyl carbons, C-β | Other phenyl protons |

This table represents predicted correlations based on the standard structure and general principles of NMR spectroscopy.

X-ray Crystallography for Solid-State Structural Elucidation of Derivatives

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state, offering precise measurements of bond lengths, bond angles, and torsional angles. While obtaining a single crystal of the reactive 3-Phenylprop-2-enoyl bromide is challenging, the structures of its more stable derivatives are readily studied.

For example, the crystal structure of 3-cinnamoyl-4-hydroxybenzoic acid, a cinnamoyl derivative, has been determined by X-ray diffraction. researchgate.net The analysis revealed that the molecule is nearly planar, with specific dihedral and torsion angles defining its conformation. Such studies provide invaluable information on the preferred solid-state arrangement of the cinnamoyl moiety, including the planarity of the propenoyl group and its orientation relative to the phenyl ring. These structural details are critical for understanding intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing. researchgate.netresearchgate.net

Table 3: Crystallographic Data for 3-cinnamoyl-4-hydroxybenzoic acid

Parameter Value
Chemical Formula C₁₆H₁₂O₄
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 13.760(5)
b (Å) 4.9003(18)
c (Å) 19.125(7)
**β (°) ** 101.331(5)
**Volume (ų) ** 1264.5(8)

Data sourced from a 2020 study on the crystal structure of the specified derivative. researchgate.net

Electrochemical Analysis Techniques (e.g., Polarography)

Electrochemical techniques can be employed to analyze compounds containing electroactive functional groups or elements. For 3-Phenylprop-2-enoyl bromide, the presence of the bromide ion allows for specific electrochemical detection methods. Polarography, a type of voltammetry, can be used for the quantitative determination of bromide.

A specific polarographic method involves the quantitative analysis of bromide residues. researchgate.net In this procedure, the sample is first processed to liberate the bromide ion. The bromide is then oxidized to bromate (B103136) (BrO₃⁻) using a suitable oxidizing agent. The resulting bromate is electrochemically active and can be quantified using polarography. The polarogram is recorded in a supporting electrolyte solution, and the resulting current is proportional to the concentration of bromate, and thus to the original bromide content. researchgate.net This method provides a specific and reliable means of quantifying the bromide content in samples containing brominated organic compounds like 3-Phenylprop-2-enoyl bromide after appropriate sample decomposition.

Computational Spectroscopy for Prediction and Interpretation of Spectral Data

Computational chemistry, particularly methods based on Density Functional Theory (DFT), serves as a powerful complement to experimental spectroscopy. These computational models can predict and help interpret various spectral data, including NMR, IR, and electronic spectra.

For derivatives of 3-Phenylprop-2-enoyl bromide, such as phenylpropionic acids, DFT calculations have been used to optimize molecular geometries and calculate electronic properties. researchgate.net These optimized structures often show close agreement with geometries determined by X-ray crystallography. Furthermore, computational methods can predict NMR chemical shifts, which aids in the assignment of complex experimental spectra. They can also calculate the energies of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and electronic reactivity, providing theoretical insight that complements experimental observations. researchgate.net

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the intricacies of molecular structure and reactivity at the electronic level.

Conformational Analysis and Molecular Geometry Optimization

The conformational landscape of 3-Phenylprop-2-enoyl bromide is primarily defined by the rotation around the C-C single bond connecting the carbonyl group and the vinyl group, leading to s-cis and s-trans isomers. Computational studies on analogous molecules like cinnamic acid and cinnamaldehyde (B126680) using DFT with the B3LYP functional and a 6-311++G(d,p) basis set have shown that the relative stability of these conformers can be influenced by the solvent environment. researchgate.netscielo.org.mxiaea.org For instance, in the gas phase, the s-cis isomer of cinnamic acid is found to be more stable, whereas for cinnamaldehyde, the s-trans conformer is preferred. researchgate.netscielo.org.mx The presence of a solvent does not significantly alter this preference, but it does increase the stability of both conformers due to a decrease in solvation energy as the dielectric constant of the solvent increases. researchgate.netscielo.org.mx

For 3-Phenylprop-2-enoyl bromide, the trans configuration of the double bond (E isomer) is the most stable and commonly occurring form, a feature confirmed in related structures like N′-[(2E)-3-Phenylprop-2-enoyl]benzohydrazide. nih.gov The geometry of the molecule is expected to be nearly planar, with a slight torsion between the phenyl ring and the propenoyl group. nih.gov Optimization of the molecular geometry using computational methods provides the most stable three-dimensional arrangement of atoms, which is the foundation for all further computational analysis.

Table 1: Predicted Conformational Stability of Cinnamoyl Derivatives

Compound Most Stable Conformer (Gas Phase) Method
Cinnamic Acid s-cis DFT/B3LYP/6-311++G(d,p)
Cinnamaldehyde s-trans DFT/B3LYP/6-311++G(d,p)

This table summarizes the predicted most stable conformers for compounds structurally related to 3-Phenylprop-2-enoyl bromide, as determined by quantum chemical calculations. researchgate.netscielo.org.mxnih.gov

Elucidation of Electronic Structure and Reactivity Descriptors

The electronic structure of 3-Phenylprop-2-enoyl bromide is key to understanding its reactivity. The presence of the bromine atom significantly influences the molecule's electronic properties. Studies on brominated organic molecules have shown that the bromine atom can lower the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). rsc.org This reduced HOMO-LUMO gap suggests that the molecule can be more readily excited and may exhibit enhanced reactivity.

Quantum chemical calculations allow for the determination of various reactivity descriptors:

HOMO and LUMO Energies: These frontier molecular orbitals are central to chemical reactivity. The HOMO energy indicates the ability to donate electrons (nucleophilicity), while the LUMO energy reflects the ability to accept electrons (electrophilicity).

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. Red regions indicate areas of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue regions represent positive potential (electron-poor) and are prone to nucleophilic attack. For propargyl 2-bromoisobutyrate, another α-bromo carbonyl compound, the MEP surface clearly identifies the electrophilic and nucleophilic regions. researchgate.net

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge delocalization and hyperconjugative interactions within the molecule, which contribute to its stability. researchgate.net

These descriptors collectively provide a detailed picture of the molecule's reactivity, highlighting the electrophilic nature of the carbonyl carbon and the α-carbon, making them susceptible to nucleophilic attack.

Table 2: Calculated Electronic Properties of Related Bromo-Compounds

Compound HOMO (eV) LUMO (eV) HOMO-LUMO Gap (eV) Method
Propargyl 2-bromoisobutyrate - - - DFT/B3LYP/LanL2DZ

This table presents findings on the electronic properties of related bromine-containing molecules, highlighting the impact of the bromine atom. rsc.orgresearchgate.net

Reaction Mechanism Elucidation and Transition State Characterization

Computational studies are instrumental in mapping out the potential energy surfaces of reactions involving 3-Phenylprop-2-enoyl bromide, allowing for the elucidation of reaction mechanisms and the characterization of transition states. For instance, theoretical studies on the Diels-Alder reaction of the related 3-bromo-1-phenylprop-2-ynone with furan (B31954) have successfully determined the potential energy surface, identified the transition state structures, and predicted the regio- and stereoselectivity of the reaction. researchgate.net The analysis of the transition state geometries in this study indicated an asynchronous one-step mechanism. researchgate.net

For nucleophilic substitution reactions at the carbonyl carbon or α-carbon of 3-Phenylprop-2-enoyl bromide, computational methods can distinguish between different mechanistic pathways, such as SN1, SN2, or addition-elimination. The calculation of activation energies for these pathways helps to predict the most favorable reaction route. The geometry of the transition state provides crucial information about the bond-breaking and bond-forming processes.

Molecular Dynamics Simulations for Solvent Effects and Reaction Dynamics

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of 3-Phenylprop-2-enoyl bromide in different solvent environments and to understand the influence of the solvent on reaction dynamics. While specific MD simulations for 3-Phenylprop-2-enoyl bromide are not extensively reported, studies on similar systems provide valuable insights. For example, MD simulations of cetyltrimethylammonium bromide (CTAB) micelles in aqueous solution have been used to model their structure and interactions. researchgate.net

The choice of solvent can significantly impact reaction rates and mechanisms. MD simulations can model the solvation of reactants, transition states, and products, providing a molecular-level understanding of how solvent molecules stabilize or destabilize these species. This is particularly important for reactions involving charged intermediates or transition states.

In Silico Design and Screening of Reaction Conditions and Novel Catalysts

Computational tools are increasingly used for the in silico design and screening of optimal reaction conditions and novel catalysts for reactions involving compounds like 3-Phenylprop-2-enoyl bromide. Methodologies for designing homogeneous catalysts and optimizing reaction conditions often involve computational techniques to complement experimental high-throughput screening. mdpi.comresearchgate.net

These approaches can involve:

Descriptor Modeling: Using quantum mechanically derived descriptors to build quantitative structure-activity relationship (QSAR) or quantitative structure-property relationship (QSPR) models. These models can then predict the performance of a catalyst or the outcome of a reaction under different conditions.

Virtual Screening: Creating a virtual library of potential catalysts and computationally screening them for desired properties before committing to their synthesis and experimental testing. This approach has been used to test and refine catalyst design models. chemrxiv.orgresearchgate.net

Computational Fluid Dynamics (CFD): CFD can be used to model and optimize reactor conditions for the synthesis of chemical intermediates, identifying key factors like residence time and temperature that affect product yield. researchgate.netucc.iersc.orgresearchgate.net

ADMET Prediction and Drug-Likeness Assessment in Derivative Design (without discussion of biological activity)

In the context of designing new molecules derived from 3-Phenylprop-2-enoyl bromide for various applications, in silico prediction of their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, as well as their drug-likeness, is a critical step. sygnaturediscovery.comnih.gov These predictions help in the early-stage filtering of compounds with unfavorable pharmacokinetic profiles, thereby saving time and resources. mdpi.com

Various computational models and online platforms are available for these assessments:

Lipinski's Rule of Five: This is a well-established rule of thumb to evaluate drug-likeness and to determine if a chemical compound with a certain pharmacological or biological activity has properties that would make it a likely orally active drug in humans. mdpi.com

ADMET Prediction Software: Numerous software packages and web servers (e.g., ADMETlab, admetSAR) can predict a wide range of properties including aqueous solubility, blood-brain barrier penetration, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. researchgate.netnih.gov These tools often use QSAR models built on large datasets of experimental data. nih.gov

Toxicity Prediction: In silico tools can also predict potential toxicities such as mutagenicity (e.g., Ames test), carcinogenicity, and cardiotoxicity. brazilianjournals.com.br

For derivatives of cinnamic acid, in silico studies have been used to predict their oral bioavailability and pharmacokinetic parameters. brazilianjournals.com.br By applying these computational tools to virtual libraries of 3-Phenylprop-2-enoyl bromide derivatives, researchers can prioritize the synthesis of compounds with a higher probability of possessing desirable ADMET and drug-like properties.

Table 3: Common In Silico ADMET and Drug-Likeness Parameters

Parameter Description Importance in Derivative Design
Molecular Weight The mass of one mole of the substance. Influences absorption and distribution.
LogP The logarithm of the partition coefficient between octanol (B41247) and water. A measure of lipophilicity, affecting absorption and membrane permeability.
Topological Polar Surface Area (TPSA) The sum of surfaces of polar atoms in a molecule. Predicts drug absorption, including intestinal absorption and blood-brain barrier penetration. mdpi.com
Number of Hydrogen Bond Donors/Acceptors The number of N-H or O-H bonds and N or O atoms. Affects solubility and binding to biological targets.
Aqueous Solubility The ability of the compound to dissolve in water. Crucial for absorption and formulation.
Blood-Brain Barrier (BBB) Permeability The ability to cross the BBB and enter the central nervous system. Important for designing compounds targeting the brain.
Cytochrome P450 (CYP) Inhibition The potential to inhibit key metabolic enzymes. Predicts potential drug-drug interactions.

| Ames Mutagenicity | The potential to cause mutations in DNA. | An early indicator of carcinogenic potential. brazilianjournals.com.br |

This table outlines key parameters evaluated during in silico ADMET and drug-likeness assessment of new chemical entities.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-Phenylprop-2-enoyl bromide, and what analytical techniques confirm its purity?

  • Methodology : A common synthetic approach involves reacting cinnamyl alcohol with hydrobromic acid (HBr) under controlled conditions. Alternatively, halogenation of 3-phenylpropenoic acid derivatives using PBr₃ or HBr/AcOH can yield the target compound. Purification via recrystallization or column chromatography is essential.
  • Analytical Confirmation :

  • NMR Spectroscopy : ¹H and ¹³C NMR verify the vinyl bromide moiety (δ ~6.5–7.5 ppm for aromatic protons, δ ~120–130 ppm for sp² carbons adjacent to Br) .
  • Elemental Analysis : Confirms Br content (theoretical: ~40.6% Br in C₉H₉Br).
  • Mass Spectrometry : ESI-MS or GC-MS detects the molecular ion peak at m/z 196–198 (M⁺, accounting for Br isotopes) .

Q. What safety protocols are essential when handling 3-Phenylprop-2-enoyl bromide in laboratory settings?

  • Hazard Mitigation :

  • Ventilation : Use fume hoods to avoid inhalation of volatile bromides.
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats.
  • First Aid : In case of skin contact, wash immediately with soap/water; for eye exposure, rinse for 15+ minutes with water .
    • Storage : Store in amber glass bottles under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis .

Q. What are common nucleophilic substitution reactions observed with 3-Phenylprop-2-enoyl bromide?

  • Reaction Pathways :

  • Ammonolysis : React with amines (e.g., NH₃, primary/secondary amines) to form α,β-unsaturated amides.
  • Thiol Substitution : Thiols (e.g., NaSH) yield thioether derivatives.
    • Product Characterization : Monitor reaction progress via TLC (silica gel, hexane/EtOAc eluent). Isolate products using acid-base extraction or distillation .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX software resolve structural ambiguities in 3-Phenylprop-2-enoyl bromide derivatives?

  • Crystallographic Workflow :

Data Collection : Use Mo/Kα radiation (λ = 0.71073 Å) for single-crystal diffraction.

Structure Solution : Employ SHELXT for phase determination via dual-space methods.

Refinement : SHELXL refines anisotropic displacement parameters and validates bond lengths/angles (e.g., C-Br bond ~1.93 Å).

  • Case Study : Derivatives with bulky substituents (e.g., triphenylphosphonium salts) may exhibit torsional strain; SHELX analysis quantifies deviations from ideal geometry .

Q. What mechanistic insights explain the reactivity of 3-Phenylprop-2-enoyl bromide in Wittig reactions under varying conditions?

  • Reaction Mechanism :

  • Phosphonium Salt Formation : React with triphenylphosphine (PPh₃) to generate a stabilized ylide (e.g., via [2-bromo-1-phenylethanoyltriphenylphosphonium bromide] intermediate).
  • Alkene Formation : The ylide reacts with aldehydes/ketones to form α,β-unsaturated carbonyl compounds.
    • Kinetic Control : Polar aprotic solvents (e.g., DMF) accelerate ylide formation, while steric hindrance from the phenyl group affects regioselectivity .

Q. How do computational methods aid in predicting the electronic properties of 3-Phenylprop-2-enoyl bromide, and what experimental validations are required?

  • Computational Modeling :

  • DFT Calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to predict HOMO-LUMO gaps (indicative of electrophilicity at the β-carbon).
  • NBO Analysis : Quantifies hyperconjugation between the C-Br bond and π-system.
    • Experimental Validation : Compare computed IR spectra (e.g., C=O stretch ~1700 cm⁻¹) with experimental FT-IR data. Discrepancies >5% suggest model limitations .

Q. How can researchers resolve contradictions in reaction yields reported for 3-Phenylprop-2-enoyl bromide-mediated syntheses?

  • Troubleshooting Strategies :

  • Variable Moisture Sensitivity : Trace H₂O hydrolyzes the bromide; use molecular sieves or anhydrous solvents.
  • Catalytic Effects : Impurities in PPh₃ (e.g., oxidized phosphine oxides) reduce ylide activity.
    • Case Study : Yields in Wittig reactions vary between 60–85% depending on solvent purity and phosphine quality .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.